Methyl 2-(2,2,2-trifluoroethoxy)acetate

Description

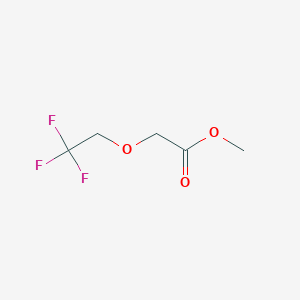

Methyl 2-(2,2,2-trifluoroethoxy)acetate is an organofluorine ester featuring a trifluoroethoxy (–OCH₂CF₃) group attached to an acetate backbone. For instance, ethyl 2-(2,2,2-trifluoroethoxy)acetate (C₆H₉F₃O₃, MW 186.13) shares a similar structure but with an ethyl ester group . The methyl variant is expected to exhibit comparable properties, such as a strong ester carbonyl IR absorption near 1746 cm⁻¹ (as seen in substituted analogs) and a molecular weight of 172.11 g/mol (C₅H₇F₃O₃) . This compound likely serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing trifluoroethoxy group enhancing stability and reactivity.

Properties

Molecular Formula |

C5H7F3O3 |

|---|---|

Molecular Weight |

172.10 g/mol |

IUPAC Name |

methyl 2-(2,2,2-trifluoroethoxy)acetate |

InChI |

InChI=1S/C5H7F3O3/c1-10-4(9)2-11-3-5(6,7)8/h2-3H2,1H3 |

InChI Key |

OJCLWGJVTBMCFT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2,2,2-Trifluoroethoxy)acetate

- Molecular Formula : C₆H₉F₃O₃

- Molar Mass : 186.13 g/mol

- Key Differences : The ethyl ester exhibits slightly higher lipophilicity and boiling point compared to the methyl analog due to its larger alkyl chain. Both esters share a carbonyl IR peak near 1746 cm⁻¹ , confirming the ester functionality .

Phosphonate Analogs: Still–Gennari Reagent

- Example : Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate

- Molecular Formula : C₇H₉F₆O₅P

- Molar Mass : 342.11 g/mol

- Key Differences : The phosphoryl group introduces distinct reactivity, enabling use in Horner-Wadsworth-Emmons (HWE) olefination reactions for synthesizing α,β-unsaturated esters. This contrasts with the simpler ester’s role as an intermediate .

Substituted Derivatives in Pharmaceuticals

- Example : Dexlansoprazole (C₁₆H₁₄F₃N₃O₂S)

- Structure : Contains a trifluoroethoxy group attached to a pyridine ring in a benzimidazole-based proton-pump inhibitor.

- Key Differences: The trifluoroethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, critical for prolonged therapeutic action .

Comparative Data Table

*Note: Data for the methyl ester is inferred from ethyl analog and substituted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.